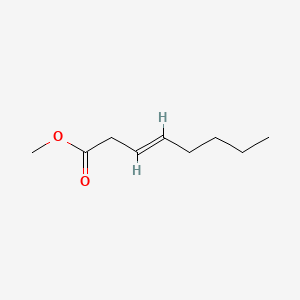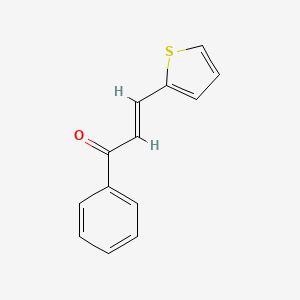
2-(2-Methylphenyl)pyrimidine-5-carbaldehyde
説明
“2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C12H10N2O . It has a molecular weight of 198.22 g/mol . This compound is also known by the synonym "2-o-Tolyl-pyrimidine-5-carbaldehyde" .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” consists of a pyrimidine ring attached to a phenyl ring and an aldehyde group . The phenyl ring is substituted with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylphenyl)pyrimidine-5-carbaldehyde” is a tan powder . It has a molecular weight of 198.22 g/mol . The compound has a LogP value of 2.26450, indicating its lipophilicity .
科学的研究の応用
Crystallographic Studies
Research on related pyrimidine derivatives has revealed their potential in forming complex crystal structures through hydrogen bonding. For instance, studies on similar compounds have demonstrated how molecules can be linked by a combination of hydrogen bonds into three-dimensional framework structures or into sheets, showcasing their potential in crystal engineering and design (Low et al., 2007).
Corrosion Inhibition
Pyrimidine derivatives have been studied for their corrosion inhibition properties, particularly against the corrosion of carbon steel in acidic environments. Experiments indicate that certain pyrimidine compounds act as mixed-type inhibitors, with their adsorption described by the Langmuir isotherm model. This suggests applications in protecting metal surfaces in industrial settings (Ech-chihbi et al., 2017).
Medicinal Chemistry
In the realm of drug discovery, pyrimidine derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been conducted to explore the interaction between synthesized compounds and enzymes related to inflammation and cancer, suggesting their potential as future drugs (Thangarasu et al., 2019).
Organic Synthesis
Research has focused on the synthesis of novel compounds from pyrimidinecarbaldehydes, including the development of benzofuran-fused pyrido[4,3-d]pyrimidines with antitumor activities. These studies highlight the versatility of pyrimidine derivatives in synthesizing compounds with potential pharmaceutical applications (Li et al., 2014).
Antimicrobial and Anticancer Agents
Pyrano[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and anticancer activities, underscoring the potential of pyrimidine-based compounds in developing new therapeutic agents (Abd El-Sattar et al., 2021).
特性
IUPAC Name |
2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-9-4-2-3-5-11(9)12-13-6-10(8-15)7-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDAXYCLTUUWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424353 | |
| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
876710-73-5 | |
| Record name | 2-(2-methylphenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



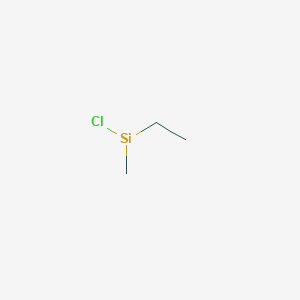

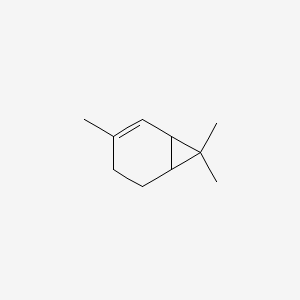

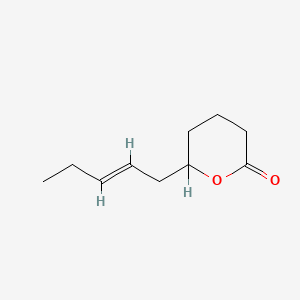
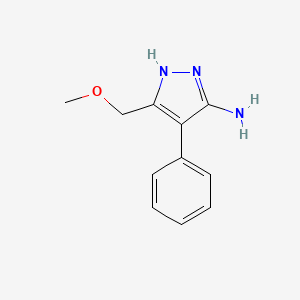
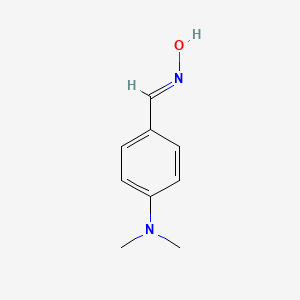

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)

